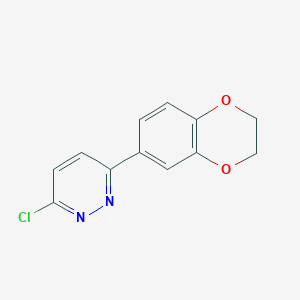

3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

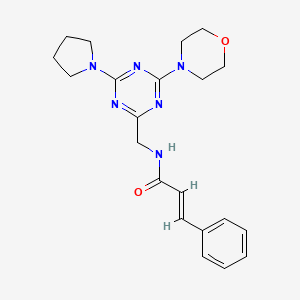

The compound “3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring, a benzodioxin ring, and a chlorine atom . Pyridazine is a six-membered ring with two nitrogen atoms, while benzodioxin is a fused ring structure containing a benzene and a dioxin ring .

Scientific Research Applications

Synthesis and Structural Analysis

Research into pyridazine derivatives, including those structurally related to 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine, emphasizes their significant pharmaceutical importance due to the unique properties of heterocyclic compounds. A study detailed the synthesis, structure analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks of a pyridazine analog. This compound was synthesized through a process involving dry dichloromethane, highlighting its potential in medicinal chemistry due to the molecular interactions and packing of molecules as understood through XRD, DFT calculations, and Hirshfeld surface analysis (Sallam et al., 2021).

Reactivity with Sodium Methoxide and Amines

Another study explored the reactivity of benzodioxinopyridazines with sodium methoxide and amines, leading to the synthesis of new compounds. This investigation showcases the compound's versatility in creating a variety of derivatives, essential for developing new pharmaceuticals or materials with specific properties (Oishi et al., 2004).

Corrosion Inhibition

Pyridazine derivatives have also been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These studies utilize electrochemical, spectroscopic, and theoretical computational chemistry techniques to demonstrate that pyridazine derivatives, due to their molecular structure, can offer protection against corrosion, implicating their potential in industrial applications (Mashuga et al., 2017).

Antiviral Activities

Research into pyridazine derivatives extends into the biomedical field, where certain compounds have been synthesized and tested for their antiviral activities. These compounds, including structurally related analogs to this compound, have been evaluated against various viruses, demonstrating the potential for development into antiviral agents. Such research provides a basis for the continued exploration of pyridazine derivatives in therapeutic applications, underscoring their potential to inhibit viral replication in vitro (Galtier et al., 2003).

Luminescent Properties

Complexes based on substituted pyridazine ligands, including those similar to this compound, have been synthesized to explore their structural and luminescent properties. The research into these complexes aims to understand their potential applications in materials science, particularly in the development of new luminescent materials for various technological applications (Zhou et al., 2017).

Future Directions

The future research directions for “3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antibacterial properties .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit bacterial biofilm growth .

Result of Action

It has been reported that similar compounds have antibacterial properties and can inhibit bacterial biofilm growth .

Properties

IUPAC Name |

3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-12-4-2-9(14-15-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNRSHFKJFDOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)

![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methoxybenzamide](/img/structure/B2808231.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)

![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)